![molecular formula C8H5ClF2N2 B11900592 6-Chloro-3-(difluoromethyl)-1H-pyrrolo[3,2-C]pyridine](/img/structure/B11900592.png)
6-Chloro-3-(difluoromethyl)-1H-pyrrolo[3,2-C]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3-(difluoromethyl)-1H-pyrrolo[3,2-C]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. The presence of chlorine and difluoromethyl groups makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(difluoromethyl)-1H-pyrrolo[3,2-C]pyridine typically involves the difluoromethylation of pyridine derivatives. One common method is the reaction of 3-chloropyridine with difluoromethylating agents under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or copper, and the process may involve the use of ligands to enhance selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using specialized reactors and continuous flow systems. The use of advanced catalysts and optimized reaction conditions ensures high efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-3-(difluoromethyl)-1H-pyrrolo[3,2-C]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the removal of the chlorine atom or the reduction of the pyridine ring.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of amine or thiol derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of dechlorinated or reduced pyridine derivatives.
Applications De Recherche Scientifique
6-Chloro-3-(difluoromethyl)-1H-pyrrolo[3,2-C]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals
Mécanisme D'action
The mechanism of action of 6-Chloro-3-(difluoromethyl)-1H-pyrrolo[3,2-C]pyridine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The difluoromethyl group enhances its lipophilicity, allowing better membrane permeability and interaction with intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-3-(difluoromethyl)pyridine
- 3-(Difluoromethyl)pyridine
- 2,5-Dichloro-3-(difluoromethyl)pyridine
Uniqueness
6-Chloro-3-(difluoromethyl)-1H-pyrrolo[3,2-C]pyridine is unique due to its fused pyridine-pyrrole structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in the synthesis of novel compounds with potential biological activities .
Propriétés
Formule moléculaire |
C8H5ClF2N2 |
|---|---|
Poids moléculaire |
202.59 g/mol |
Nom IUPAC |
6-chloro-3-(difluoromethyl)-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C8H5ClF2N2/c9-7-1-6-4(2-13-7)5(3-12-6)8(10)11/h1-3,8,12H |
Clé InChI |
CUANYRLKUWAPRW-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CN=C1Cl)C(=CN2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine](/img/structure/B11900509.png)

![Aziridine, 1-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-](/img/structure/B11900518.png)
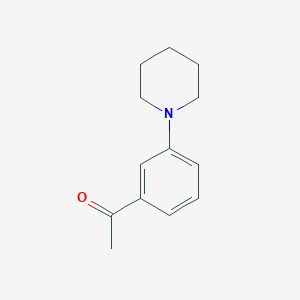
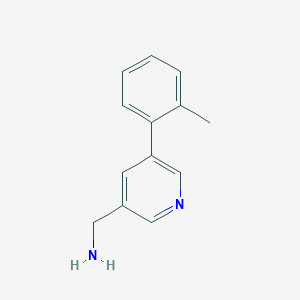

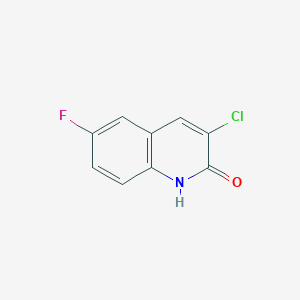
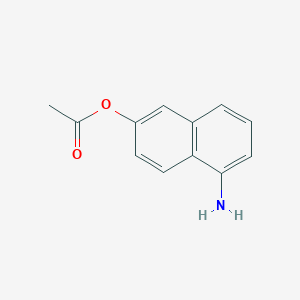

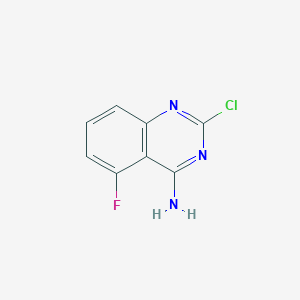
![4-(Chloromethyl)-1,2-dimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11900583.png)
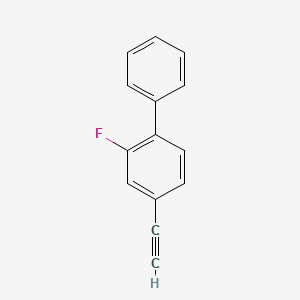
![6-Chloro-7-nitro-1H-benzo[d]imidazole](/img/structure/B11900586.png)

